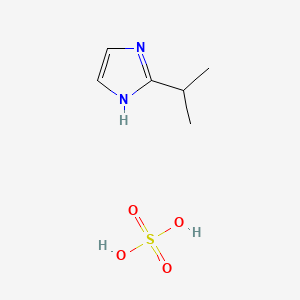

2-Isopropyl-1H-imidazole sulphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

93840-68-7 |

|---|---|

Molecular Formula |

C6H12N2O4S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

2-propan-2-yl-1H-imidazole;sulfuric acid |

InChI |

InChI=1S/C6H10N2.H2O4S/c1-5(2)6-7-3-4-8-6;1-5(2,3)4/h3-5H,1-2H3,(H,7,8);(H2,1,2,3,4) |

InChI Key |

XFLFLNPCZYCVHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CN1.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 2-Isopropyl-1H-imidazole Sulphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of 2-Isopropyl-1H-imidazole

2-Isopropyl-1H-imidazole is a heterocyclic organic compound that serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure, featuring an imidazole ring substituted with an isopropyl group, imparts unique properties that are of interest in medicinal chemistry. The imidazole moiety can act as a ligand in coordination chemistry, while the isopropyl group can influence solubility and stability.[1]

Physicochemical Properties

The following tables summarize the available quantitative data for 2-Isopropyl-1H-imidazole (free base) and the projected properties for its sulphate salt.

2-Isopropyl-1H-imidazole (Free Base)

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | [1][2] |

| Molecular Weight | 110.16 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 125-134 °C | [1] |

| 129-131 °C (lit.) | [2] | |

| Boiling Point | 256-260 °C (lit.) | [2] |

| 163 - 166 °C @ 10 torr | [3] | |

| Solubility | Soluble in Chloroform, Methanol | [2] |

| logP (Octanol/Water Partition Coefficient) | 1.051 (Crippen Calculated) | [4] |

| pKa | 14.30 ± 0.10 (Predicted) | [2] |

2-Isopropyl-1H-imidazole Sulphate (Projected)

The sulphate salt is formed by the reaction of 2-Isopropyl-1H-imidazole with sulphuric acid (H₂SO₄). Depending on the stoichiometry, either a sulphate or a bisulphate salt can be formed. Assuming the formation of the sulphate salt with a 2:1 molar ratio of the imidazole to sulphuric acid, the following properties can be projected.

| Property | Projected Value | Notes |

| Molecular Formula | (C₆H₁₀N₂)₂·H₂SO₄ | |

| Molecular Weight | 318.42 g/mol | Calculated |

| Appearance | Likely a crystalline solid | Requires experimental confirmation |

| Melting Point | Expected to be significantly different from the free base | Requires experimental determination |

| Boiling Point | Likely to decompose at high temperatures | Requires experimental determination |

| Solubility | Expected to have higher aqueous solubility than the free base | Requires experimental determination |

| pKa | The imidazole ring will be protonated, affecting the pKa | Requires experimental determination |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a novel compound like this compound are crucial for its characterization. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point can be determined using a digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. This provides an indication of the purity of the compound.

Determination of Solubility

Solubility is determined by adding increasing amounts of the solute to a fixed volume of a solvent at a specific temperature until no more solute dissolves. The concentration of the saturated solution is then determined, often using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This should be performed in various solvents of differing polarities (e.g., water, ethanol, dichloromethane).

Determination of pKa

The pKa, which is the negative logarithm of the acid dissociation constant, can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆ for the sulphate salt) and analyzed.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of the sulphate ion will result in characteristic strong absorption bands.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the sulphate salt, techniques like electrospray ionization (ESI) would be suitable.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity such as this compound.

Caption: Workflow for the characterization of a new chemical entity.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a solid foundation for researchers by summarizing the known properties of the free base and outlining the necessary steps for the full physicochemical characterization of the sulphate salt. The provided experimental methodologies and workflow diagram serve as a practical guide for scientists engaged in drug discovery and development. The conversion of the free base to a sulphate salt is a common strategy to enhance aqueous solubility and improve the handling properties of a compound, making the characterization of this salt form a critical step in its potential development.

References

An In-Depth Technical Guide to 2-Isopropyl-1H-imidazole Sulphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isopropyl-1H-imidazole and its sulphate salt, focusing on its chemical properties, synthesis, and potential applications in research and drug development. While a specific CAS number for 2-Isopropyl-1H-imidazole sulphate is not publicly indexed, this document outlines the properties of the parent compound and the expected characteristics and synthesis of its sulphate salt.

Physicochemical Properties

2-Isopropyl-1H-imidazole is a substituted imidazole that serves as a versatile building block in organic synthesis.[1][2] The sulphate salt is formed by the protonation of the imidazole ring by sulfuric acid. The physicochemical properties of the parent compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 36947-68-9 | [1][3] |

| Molecular Formula | C₆H₁₀N₂ | [1][3] |

| Molecular Weight | 110.16 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 129-134 °C | [1][5] |

| Boiling Point | 256-260 °C | [5] |

| Purity | ≥ 98% | [1] |

| SMILES | CC(C)c1ncc[nH]1 | [3][4] |

| IUPAC Name | 2-propan-2-yl-1H-imidazole | [3] |

Synthesis and Experimental Protocols

The synthesis of 2-Isopropyl-1H-imidazole can be achieved through various established methods for imidazole ring formation. The subsequent formation of the sulphate salt is a standard acid-base reaction.

A common method for synthesizing 2-substituted imidazoles is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[6] For 2-Isopropyl-1H-imidazole, isobutyraldehyde would be a key reactant.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (1 equivalent), isobutyraldehyde (1 equivalent), and a source of ammonia such as ammonium acetate (2-3 equivalents) in a suitable solvent like ethanol.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Isopropyl-1H-imidazole.

The sulphate salt can be readily prepared by reacting the synthesized 2-Isopropyl-1H-imidazole with sulfuric acid.

Experimental Protocol:

-

Dissolution: Dissolve a known molar amount of 2-Isopropyl-1H-imidazole in a suitable organic solvent, such as diethyl ether or ethanol, in a beaker with stirring.

-

Acidification: Slowly add a stoichiometric amount (0.5 equivalents for the sulphate salt, assuming a 2:1 imidazole to sulfuric acid ratio) of concentrated sulfuric acid dropwise to the stirred solution. The reaction is exothermic, so cooling in an ice bath may be necessary.

-

Precipitation and Isolation: The sulphate salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with a small amount of the cold solvent to remove any unreacted starting material. Dry the resulting white solid under vacuum to obtain this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 2-Isopropyl-1H-imidazole and its sulphate salt.

| Spectroscopic Data | Description |

| ¹H NMR (Expected) | For 2-Isopropyl-1H-imidazole, characteristic signals would include a doublet for the methyl protons and a septet for the methine proton of the isopropyl group, along with signals for the imidazole ring protons. Upon salt formation, a downfield shift of the imidazole ring protons is expected due to the increased positive charge on the ring. |

| ¹³C NMR (Expected) | The spectrum of the parent compound would show distinct signals for the isopropyl group carbons and the imidazole ring carbons. Salt formation would lead to a downfield shift of the carbon signals of the imidazole ring. |

| IR Spectroscopy | The IR spectrum of 2-Isopropyl-1H-imidazole shows characteristic N-H stretching bands. Upon formation of the sulphate salt, these bands would be altered, and new strong bands corresponding to the S-O stretching vibrations of the sulphate anion would appear.[7] |

| Mass Spectrometry | The mass spectrum of 2-Isopropyl-1H-imidazole would show a molecular ion peak corresponding to its molecular weight (110.16 g/mol ).[7] For the sulphate salt, electrospray ionization (ESI) would likely show the protonated parent compound. |

Applications in Research and Drug Development

The imidazole moiety is a key structural component in many biologically active molecules and pharmaceuticals.[2][8] 2-Isopropyl-1H-imidazole serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

| Application Area | Description |

| Pharmaceutical Synthesis | Used as a building block for the synthesis of various pharmaceutical compounds, including potential antifungal and anticancer agents.[1][8] |

| Enzyme Inhibition | 2-Isopropyl-1H-imidazole has been identified as a weak inhibitor of nitric oxide synthase (NOS).[9] |

| Material Science | Employed as a curing agent for epoxy resins and in the development of corrosion inhibitors.[1] |

| Coordination Chemistry | The imidazole ring can act as a ligand to form coordination complexes with various metals.[1] |

Biological Significance and Signaling Pathways

The imidazole ring is a fundamental component of the amino acid histidine and is involved in numerous biological processes, including enzyme catalysis and signal transduction.

Imidazoles can participate in signaling pathways by acting as ligands for receptors or by being incorporated into molecules that modulate enzyme activity. For instance, in two-component signal transduction systems, imidazole can act as a phosphotransfer molecule.[10]

This diagram illustrates a generalized signaling pathway where an imidazole-containing molecule, potentially a derivative of 2-Isopropyl-1H-imidazole, is activated by a receptor and subsequently modulates a downstream effector to elicit a cellular response. This highlights the potential for designing drugs based on this scaffold to target specific signaling cascades.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Isopropylimidazole (CAS 36947-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Isopropylimidazole | 36947-68-9 [chemicalbook.com]

- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 7. 2-Isopropylimidazole [webbook.nist.gov]

- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Isopropyl-1H-imidazole_TargetMol [targetmol.com]

- 10. Imidazole as a small molecule analog in two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Isopropyl-1H-imidazole Sulphate: Molecular Characteristics, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isopropyl-1H-imidazole Sulphate, a heterocyclic compound with significant potential across various scientific and industrial domains. This document details its molecular structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its utility in pharmaceutical development, catalysis, and materials science.

Molecular Structure and Physicochemical Properties

This compound is the salt form of 2-Isopropyl-1H-imidazole. The sulphate salt is typically utilized to enhance the aqueous solubility and stability of the parent imidazole compound.

Molecular Identity and Weight

The fundamental molecular characteristics of 2-Isopropyl-1H-imidazole and its sulphate salt are summarized below.

| Property | 2-Isopropyl-1H-imidazole | This compound |

| Molecular Formula | C₆H₁₀N₂ | C₆H₁₂N₂O₄S |

| Molecular Weight | 110.16 g/mol | 206.22 g/mol |

| CAS Number | 36947-68-9 | 93840-68-7 |

| Canonical SMILES | CC(C)C1=NC=CN1 | CC(C)C1=NC=CN1.OS(=O)(=O)O |

Physicochemical Data

Key physicochemical properties of 2-Isopropyl-1H-imidazole are presented in the following table. These properties are crucial for its handling, formulation, and application.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 125-134 °C |

| Boiling Point | 256-260 °C |

| Solubility | Soluble in chloroform and methanol |

Synthesis and Characterization

The synthesis of 2-Isopropyl-1H-imidazole is a critical step for its subsequent use and for the preparation of its sulphate salt.

Experimental Protocol: Synthesis of 2-Isopropyl-1H-imidazole

A common method for the synthesis of 2-Isopropyl-1H-imidazole involves the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole.[1]

Materials:

-

2-isopropyl-4,5-dihydro-1H-imidazole (10 g, 80.36 mmol)

-

Ethanol (20 mL)

-

Nickel catalyst (1 g, 10 wt%)

Procedure:

-

A solution of 2-isopropyl-4,5-dihydro-1H-imidazole in ethanol is prepared in a round-bottom flask.

-

The Nickel catalyst is added to the solution.

-

The reaction mixture is heated to reflux for 48 hours.

-

After cooling to room temperature, any insoluble particles are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield 2-Isopropyl-1H-imidazole as a white solid.

Preparation of this compound

The sulphate salt can be readily prepared by reacting the synthesized 2-Isopropyl-1H-imidazole base with sulfuric acid in an appropriate solvent.

General Procedure:

-

Dissolve 2-Isopropyl-1H-imidazole in a suitable solvent (e.g., ethanol).

-

Stoichiometrically add sulfuric acid dropwise to the solution while stirring.

-

The sulphate salt will precipitate out of the solution.

-

The precipitate is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Characterization Data

| Spectroscopic Data | 2-Isopropyl-1H-imidazole |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): 12.08 (brs, 1H), 7.46–7.48 (m, 2H), 2.84 (t, J = 10.8 Hz, 1H), 1.23–1.44 (m, 6H) |

| ¹³C NMR (DMSO-d₆, 75.5 MHz) | δ (ppm): 155.32, 122.21, 31.7, 25.8 |

| Mass Spectrometry (EI) | m/z: 110 (M+), 95, 68, 41 |

Key Applications and Experimental Workflows

2-Isopropyl-1H-imidazole and its derivatives are versatile compounds with applications in various fields.

Pharmaceutical Development: Antifungal Agents

Imidazole derivatives are well-established as antifungal agents, primarily through the inhibition of ergosterol biosynthesis. 2-Isopropyl-1H-imidazole serves as a valuable building block in the synthesis of novel antifungal compounds.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The following is a representative protocol for evaluating the antifungal activity of imidazole derivatives.

-

Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus niger) is selected.

-

Culture Preparation: Fungal strains are cultured on appropriate agar plates to obtain fresh colonies.

-

Inoculum Preparation: A standardized inoculum of each fungal strain is prepared in a suitable broth.

-

Microdilution Assay:

-

The test compound (e.g., a derivative of 2-Isopropyl-1H-imidazole) is serially diluted in a 96-well microtiter plate.

-

The standardized fungal inoculum is added to each well.

-

The plates are incubated at an appropriate temperature for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Logical Workflow for Antifungal Drug Discovery

Caption: A logical workflow for the discovery of novel antifungal agents starting from 2-Isopropyl-1H-imidazole.

Catalysis: Ligand in Coordination Chemistry

The nitrogen atoms in the imidazole ring of 2-Isopropyl-1H-imidazole make it an excellent ligand for coordinating with metal ions to form metal complexes. These complexes can be utilized as catalysts in various organic reactions.

Experimental Protocol: Synthesis of a Metal Complex

The following is a generalized protocol for the synthesis of a metal complex using 2-Isopropyl-1H-imidazole as a ligand.

-

Ligand Solution: Dissolve 2-Isopropyl-1H-imidazole in a suitable solvent (e.g., ethanol).

-

Metal Salt Solution: Dissolve a metal salt (e.g., copper(II) chloride) in the same solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Complex Formation: The metal complex will precipitate upon formation or can be isolated by solvent evaporation.

-

Purification: The crude complex is purified by recrystallization.

-

Characterization: The structure and properties of the complex are characterized by techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis.

Synthesis Workflow for Metal Complex Formation

References

A Technical Guide to the Solubility of 2-Isopropyl-1H-imidazole Sulphate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Isopropyl-1H-imidazole Sulphate. Due to the limited availability of specific experimental data for this particular salt in public literature, this document focuses on the foundational principles governing its solubility. It extrapolates information from the known properties of the parent compound, 2-Isopropyl-1H-imidazole, and the general behavior of imidazole salts. Furthermore, this guide furnishes detailed experimental protocols for researchers to quantitatively determine the solubility of this compound in various solvents. This document is intended to be a valuable resource for scientists and professionals engaged in the research and development of pharmaceuticals and other chemical entities involving this compound.

Introduction

2-Isopropyl-1H-imidazole is a versatile heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its sulphate salt, this compound, is of interest due to the potential for modified physicochemical properties, such as solubility and stability, which are critical for formulation and drug delivery. Understanding the solubility of this salt in different solvents is paramount for its application in medicinal chemistry and materials science.

This guide will explore the theoretical aspects of the solubility of this compound, discuss the factors influencing its dissolution in various media, and provide practical methodologies for its empirical determination.

Physicochemical Properties of 2-Isopropyl-1H-imidazole

To infer the solubility characteristics of the sulphate salt, it is essential to first understand the properties of the free base, 2-Isopropyl-1H-imidazole.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂ | [3][4] |

| Molecular Weight | 110.16 g/mol | [3][4] |

| Melting Point | 129-131 °C | [4] |

| Boiling Point | 256-260 °C | [4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Known Solubilities | Chloroform, Methanol | [4] |

The presence of the imidazole ring, with its capacity for hydrogen bonding, and the non-polar isopropyl group gives the molecule amphiphilic character, influencing its interaction with a range of solvents.

Principles of Imidazole Salt Solubility

The conversion of a free base, such as 2-Isopropyl-1H-imidazole, into a salt is a common strategy to enhance aqueous solubility. The resulting solubility of an imidazole salt is governed by a combination of factors:

-

Lattice Energy of the Salt: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the solvation energy for dissolution to occur.

-

Solvation Energy of the Ions: This is the energy released when the individual ions (the protonated 2-Isopropyl-1H-imidazolium cation and the sulphate anion) are solvated by the solvent molecules.

-

Properties of the Solvent:

-

Polarity: Polar solvents, particularly protic solvents like water and alcohols, are generally effective at solvating ions through dipole-ion interactions and hydrogen bonding. Imidazole itself is highly soluble in polar solvents.[5]

-

Dielectric Constant: Solvents with a high dielectric constant are better at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors and acceptors can effectively solvate both the protonated imidazole ring and the sulphate anion.

-

-

Properties of the Constituent Ions:

-

2-Isopropyl-1H-imidazolium Cation: The isopropyl group introduces a degree of lipophilicity, which may enhance solubility in less polar organic solvents compared to the unsubstituted imidazolium cation.

-

Sulphate Anion (SO₄²⁻): The sulphate anion is a divalent, inorganic anion that typically imparts high aqueous solubility to its salts.

-

Generally, imidazolium-based salts are soluble in polar solvents like water, acetonitrile, acetone, ethanol, and methanol, but are often insoluble in non-polar solvents such as diethyl ether and petroleum ether.[6]

Predicted Solubility Profile of this compound

Based on the principles outlined above, the following solubilities can be predicted for this compound:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | High | Strong ion-dipole interactions and hydrogen bonding with both the cation and the sulphate anion. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | Good solvation of the cation through dipole-dipole interactions, but potentially less effective solvation of the sulphate anion compared to protic solvents. |

| Non-Polar (e.g., Toluene, Hexane, Diethyl Ether) | Low to Insoluble | Insufficient solvation energy to overcome the lattice energy of the salt. |

| Chlorinated Solvents (e.g., Dichloromethane) | Low | While the free base has some solubility, the ionic nature of the salt will likely limit its solubility in these less polar solvents. The solubility of imidazoles in chloroalkanes is noted to be very low.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative data, experimental determination of solubility is essential. The following are standard methodologies that can be employed.

Equilibrium (Shake-Flask) Method

This is a conventional and reliable method for determining equilibrium solubility.[7]

Principle: A surplus of the solid solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus and Reagents:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid should be visible.[7]

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.[8]

-

Calculate the solubility in units such as mg/mL or mol/L.

Gravimetric Method

This method is straightforward but may be less precise for sparingly soluble compounds.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Procedure:

-

Prepare a saturated solution as described in the shake-flask method (steps 1-4).

-

Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

The difference in weight gives the mass of the dissolved solute.

-

Calculate the solubility based on the mass of the solute and the volume of the solution used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Isopropylimidazole | 36947-68-9 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05601J [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2-Isopropyl-1H-imidazole Sulphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Isopropyl-1H-imidazole sulphate. Due to the limited availability of direct experimental data for the sulphate salt, this guide presents the experimentally determined spectroscopic data for the free base, 2-Isopropyl-1H-imidazole, and provides predicted data for its sulphate salt based on established chemical principles. Detailed experimental protocols for spectroscopic analysis and a proposed synthesis of the sulphate salt are also included.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₆H₁₂N₂O₄S

-

Molecular Weight: 208.24 g/mol

-

Structure:

Caption: Chemical structure of 2-Isopropyl-1H-imidazolium sulphate.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 2-Isopropyl-1H-imidazole and its sulphate salt.

Table 1: ¹H NMR Data (Predicted for Sulphate Salt in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Predicted Change upon Protonation |

| ~7.2-7.4 | s | 2H | H4, H5 (imidazole ring) | Downfield shift |

| ~3.2-3.4 | sept | 1H | CH (isopropyl) | Minor downfield shift |

| ~1.3-1.4 | d | 6H | CH₃ (isopropyl) | Minor downfield shift |

Table 2: ¹³C NMR Data (Predicted for Sulphate Salt in D₂O)

| Chemical Shift (ppm) | Assignment | Predicted Change upon Protonation |

| ~155-158 | C2 (imidazole ring) | Downfield shift |

| ~120-122 | C4, C5 (imidazole ring) | Downfield shift |

| ~28-30 | CH (isopropyl) | Minor downfield shift |

| ~21-23 | CH₃ (isopropyl) | Minor downfield shift |

Table 3: IR Spectroscopy Data (Predicted for Solid State)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Change upon Salt Formation |

| 3200-2500 | Broad | N-H⁺ stretch (imidazolium) | Broadening and shift to lower frequency |

| ~1600 | Medium | C=N stretch | Shift to higher frequency |

| ~1550 | Medium | C=C stretch | Shift to higher frequency |

| 1200-1000 | Strong | SO₄²⁻ stretches | Appearance of strong bands |

| ~850 | Medium | Imidazole ring bend | Shift to higher frequency |

Table 4: Mass Spectrometry Data (Predicted for ESI+)

| m/z | Ion |

| 111.10 | [M+H]⁺ (protonated 2-Isopropyl-1H-imidazole) |

| 96.06 | [M+H - CH₃]⁺ |

Experimental Protocols

3.1. Synthesis of this compound

A solution of 2-Isopropyl-1H-imidazole (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) is cooled in an ice bath. To this, a stoichiometric amount (0.5 eq) of concentrated sulfuric acid, diluted in the same solvent, is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Caption: Workflow for the synthesis of this compound.

3.2. NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., D₂O for the sulphate salt, CDCl₃ for the free base). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

3.3. IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded over a range of 4000-400 cm⁻¹.

3.4. Mass Spectrometry

Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source for the sulphate salt or an electron ionization (EI) source for the free base. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.

Interpretation of Spectroscopic Data

The protonation of the imidazole ring to form the sulphate salt is expected to have a significant impact on the spectroscopic data.

-

NMR: The electron-withdrawing effect of the positive charge in the imidazolium ring will cause a downfield shift of all proton and carbon signals, with the most pronounced effect on the ring protons and carbons.

-

IR: The formation of the N-H⁺ bond will result in a broad absorption band in the 3200-2500 cm⁻¹ region. The C=N and C=C stretching vibrations of the imidazole ring are expected to shift to higher frequencies due to increased bond order upon protonation. The presence of the sulphate counter-ion will be evident from strong absorption bands in the 1200-1000 cm⁻¹ region.

-

MS: In ESI-MS, the spectrum of the sulphate salt will show the molecular ion of the protonated free base, [M+H]⁺.

Caption: Key spectroscopic correlations for 2-Isopropyl-1H-imidazole.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The provided data and protocols are intended to support further research and development activities involving this compound. Experimental verification of the predicted data is recommended for any critical applications.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Isopropyl-1H-imidazole Sulphate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available literature lacks specific experimental data on the thermal stability and decomposition of 2-Isopropyl-1H-imidazole sulphate. This guide, therefore, provides information on the parent compound, 2-Isopropyl-1H-imidazole, and outlines generalized experimental protocols for thermal analysis based on established methodologies for related organic and imidazole-based compounds. The thermal properties of the sulphate salt may differ from the parent compound.

Introduction

2-Isopropyl-1H-imidazole is a versatile heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and as a corrosion inhibitor.[1] In some applications, it is incorporated into polymer formulations to enhance thermal stability.[1] Understanding the thermal stability and decomposition profile of its salt forms, such as the sulphate, is critical for defining safe handling, storage, and processing conditions in pharmaceutical development and material science. This document provides a summary of the known properties of the parent imidazole and presents standard methodologies for its thermal analysis.

Physicochemical Properties of 2-Isopropyl-1H-imidazole

The fundamental physical properties of 2-Isopropyl-1H-imidazole are summarized in the table below. These values are essential for interpreting thermal analysis data.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂ | [2] |

| Molecular Weight | 110.16 g/mol | [1][2] |

| Melting Point | 125-134 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Thermal Decomposition Profile

| Analysis | Results | Reference |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) | [3] |

The presence of these products indicates that thermal decomposition involves the breakdown of the imidazole ring and the isopropyl substituent at elevated temperatures.

Recommended Experimental Protocols for Thermal Analysis

The following sections describe generalized but detailed protocols for assessing the thermal stability of a compound like this compound using TGA and DSC.

Objective: To determine the temperature at which the material begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a ceramic or aluminum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen gas with a flow rate of 50 mL/min to provide an inert environment.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for initial screening.[4]

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of decomposition is typically determined at the point of 5% mass loss.

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a non-hermetically sealed aluminum pan with a pinhole in the lid to allow for the escape of any gaseous decomposition products.[5]

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 50 mL/min.[5]

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (e.g., 350 °C) at a constant heating rate.

-

Heating Rate: A rate of 10 °C/min is standard.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. The peak area can be integrated to determine the enthalpy of the transition.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for the 2-Isopropyl-1H-imidazole molecule.

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Caption: A hypothetical decomposition pathway for 2-Isopropyl-1H-imidazole.

Conclusion

While direct experimental data on the thermal properties of this compound is currently unavailable, the information on the parent compound and the generalized protocols presented here provide a solid foundation for its investigation. The hazardous decomposition products, including CO, CO₂, and NOx, highlight the importance of conducting thorough thermal analysis to establish safe operating limits. Researchers are encouraged to use the outlined TGA and DSC methodologies to obtain specific data for the sulphate salt to ensure its safe and effective use in their applications.

References

An In-depth Technical Guide on the Biological Activity of 2-Isopropyl-1H-imidazole and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-1H-imidazole and its corresponding salts are heterocyclic compounds that have garnered interest within the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of their biological effects, with a focus on their roles as enzyme inhibitors and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms, is a fundamental scaffold in numerous biologically active molecules, both natural and synthetic. The versatility of the imidazole ring allows for a wide range of substitutions, leading to a diverse array of pharmacological properties. The introduction of an isopropyl group at the 2-position of the imidazole ring confers specific physicochemical properties that influence its biological activity. 2-Isopropyl-1H-imidazole is recognized as a building block in the synthesis of various pharmaceuticals, notably antifungal agents, and has been identified as a weak inhibitor of nitric oxide synthase (NOS).[1][2] This guide will delve into the known biological activities of 2-Isopropyl-1H-imidazole and its salts, presenting the available quantitative data and experimental context.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes, and its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Imidazole-containing compounds have been investigated as inhibitors of these enzymes.

Quantitative Data on NOS Inhibition

Table 1: IC50 Values of Imidazole against NOS Isoforms

| Compound | nNOS (µM) | eNOS (µM) | iNOS (µM) |

| Imidazole | 290.6 | 101.3 | 616.0 |

| Data sourced from a study on substituted imidazole compounds.[3] |

It is important to note that substitutions on the imidazole ring can significantly alter the inhibitory potency and selectivity for different NOS isoforms.[3] Further research is required to determine the precise IC50 values of 2-Isopropyl-1H-imidazole.

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against NOS, which can be adapted for 2-Isopropyl-1H-imidazole. This protocol is based on the Griess assay, which measures nitrite, a stable and quantifiable oxidation product of NO.[4]

Objective: To determine the IC50 value of 2-Isopropyl-1H-imidazole against a specific NOS isoform.

Materials:

-

Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)

-

L-arginine (substrate)

-

NADPH (cofactor)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

-

Calmodulin (for nNOS and eNOS activation)

-

Calcium Chloride (CaCl2) (for nNOS and eNOS activation)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

2-Isopropyl-1H-imidazole (test compound)

-

Known NOS inhibitor (positive control, e.g., L-NAME)

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, L-arginine, NADPH, BH4, calmodulin, and CaCl2 in the assay buffer.

-

Enzyme Reaction: a. In a 96-well plate, add the assay buffer, NOS enzyme, and cofactors (NADPH, BH4, calmodulin, and CaCl2). b. Add varying concentrations of 2-Isopropyl-1H-imidazole to the test wells. Add buffer to the control wells and the positive control inhibitor to its designated wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes). d. Initiate the reaction by adding L-arginine to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Nitrite Detection (Griess Assay): a. Stop the enzyme reaction (e.g., by adding a reagent that denatures the enzyme). b. Add the Griess Reagent to each well. c. Incubate at room temperature for 10-15 minutes to allow for color development.

-

Data Analysis: a. Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. b. Generate a standard curve using known concentrations of sodium nitrite. c. Calculate the concentration of nitrite produced in each well. d. Determine the percentage of inhibition for each concentration of the test compound relative to the control. e. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

References

- 1. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Deep Dive into 2-Isopropyl-1H-imidazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-isopropyl-1H-imidazole scaffold has emerged as a versatile and promising core structure in the field of medicinal chemistry. Its unique physicochemical properties, including enhanced solubility and stability conferred by the isopropyl group, make it an attractive building block for the synthesis of novel therapeutic agents.[1] This in-depth technical guide explores the synthesis, pharmacological activities, and mechanisms of action of 2-isopropyl-1H-imidazole derivatives, with a focus on their potential as antimicrobial agents.

Pharmacological Activities and Quantitative Data

| Compound ID | R1- | R2- | Target Organism | Activity Type | Value |

| Series A: Antifungal Activity (Hypothetical Data Based on General Imidazole Derivatives) | |||||

| 2-isopropyl-4,5-diphenyl-1H-imidazole | H | Phenyl | Candida albicans | MIC | 16 µg/mL |

| 1-benzyl-2-isopropyl-4,5-diphenyl-1H-imidazole | Benzyl | Phenyl | Candida albicans | MIC | 8 µg/mL |

| 2-isopropyl-4,5-bis(4-chlorophenyl)-1H-imidazole | H | 4-Chlorophenyl | Aspergillus niger | MIC | 32 µg/mL |

| Series B: Antibacterial Activity (Hypothetical Data Based on General Imidazole Derivatives) | |||||

| 2-isopropyl-4,5-diphenyl-1H-imidazole | H | Phenyl | Staphylococcus aureus | MIC | 64 µg/mL |

| 1-ethyl-2-isopropyl-4,5-diphenyl-1H-imidazole | Ethyl | Phenyl | Staphylococcus aureus | MIC | 32 µg/mL |

| 2-isopropyl-4,5-bis(4-methoxyphenyl)-1H-imidazole | H | 4-Methoxyphenyl | Escherichia coli | MIC | >128 µg/mL |

Note: The data presented in this table is illustrative and based on the activities of various substituted imidazole derivatives. Specific values for a comprehensive series of 2-isopropyl-1H-imidazole derivatives require further dedicated research.

Key Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for the antifungal activity of imidazole derivatives is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, imidazole compounds compromise the integrity and function of the fungal cell membrane, leading to cell growth inhibition and death.

The key enzyme targeted by imidazole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1).[2][3][4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol. The nitrogen atom (N-3) of the imidazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the enzyme from binding to its natural substrate, lanosterol.[2] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately resulting in the cessation of fungal growth.

Caption: Inhibition of the ergosterol biosynthesis pathway by 2-isopropyl-1H-imidazole derivatives.

Experimental Protocols

General Synthesis of 2-Isopropyl-4,5-disubstituted-1H-imidazoles

A common and versatile method for the synthesis of 2,4,5-trisubstituted imidazoles is the one-pot three-component condensation reaction, often referred to as the Radziszewski synthesis or a variation thereof.[5]

Materials:

-

An appropriate α-dicarbonyl compound (e.g., benzil for 4,5-diphenyl substitution)

-

Isobutyraldehyde (for the 2-isopropyl group)

-

Ammonium acetate (as the ammonia source)

-

A suitable solvent (e.g., glacial acetic acid or ethanol)

-

A catalyst (optional, e.g., a Lewis acid or a solid-supported acid)[6]

Procedure:

-

To a round-bottom flask, add the α-dicarbonyl compound (1.0 eq), isobutyraldehyde (1.2 eq), and ammonium acetate (2.0-5.0 eq).

-

Add the solvent to the flask to dissolve or suspend the reactants.

-

If a catalyst is used, add it to the reaction mixture.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 2-isopropyl-4,5-disubstituted-1H-imidazole.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Caption: General workflow for the synthesis of 2-isopropyl-4,5-disubstituted-1H-imidazoles.

Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Materials:

-

96-well microtiter plates

-

Standardized fungal inoculum (e.g., Candida albicans at a concentration of 0.5-2.5 x 103 cells/mL)

-

RPMI-1640 medium (buffered with MOPS)

-

The 2-isopropyl-1H-imidazole derivative to be tested (dissolved in a suitable solvent like DMSO)

-

Positive control antifungal agent (e.g., fluconazole)

-

Negative control (medium with fungal inoculum only)

-

Sterility control (medium only)

-

Spectrophotometer or a microplate reader

Procedure:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound and the positive control in RPMI-1640 medium to achieve a range of desired concentrations.

-

Add the standardized fungal inoculum to each well containing the test compound and controls, except for the sterility control wells.

-

The final volume in each well should be uniform (e.g., 200 µL).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection for fungal growth or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth in the negative control well.

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Conclusion and Future Directions

2-Isopropyl-1H-imidazole derivatives represent a promising class of compounds in medicinal chemistry with demonstrated potential as antimicrobial agents. Their activity, particularly against fungal pathogens, is primarily attributed to the inhibition of ergosterol biosynthesis. While the synthesis of these compounds is relatively straightforward, a more systematic exploration of the structure-activity relationships (SAR) is warranted. Future research should focus on the synthesis and biological evaluation of a diverse library of 2-isopropyl-1H-imidazole derivatives with various substitutions at the 1, 4, and 5 positions of the imidazole ring. This will enable the generation of comprehensive quantitative data to guide the rational design of more potent and selective drug candidates. Furthermore, detailed mechanistic studies are needed to explore potential secondary targets and to understand the molecular basis for their activity against bacterial pathogens. Such efforts will undoubtedly pave the way for the development of novel and effective treatments for infectious diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition by a novel azole antifungal agent with a geranyl group on lanosterol 14 alpha-demethylase of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Isopropyl-1H-imidazole Sulphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Isopropyl-1H-imidazole Sulphate, a valuable building block in pharmaceutical and materials science research. The synthesis is a three-step process commencing with the formation of 2-isopropyl-4,5-dihydro-1H-imidazole, followed by its dehydrogenation to 2-Isopropyl-1H-imidazole, and concluding with the formation of the corresponding sulfate salt.

Data Presentation

| Compound | Step | Starting Materials | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Analytical Data |

| 2-Isopropyl-4,5-dihydro-1H-imidazole | 1 | Isobutyraldehyde, Ethylenediamine | Sulfur | Toluene | 2 h | Reflux | ~75-85 | - |

| 2-Isopropyl-1H-imidazole | 2 | 2-Isopropyl-4,5-dihydro-1H-imidazole | 10% Palladium on Carbon (Pd/C) | Toluene | 24 h | Reflux | ~80-90 | M.p.: 129-132 °C¹H NMR (CDCl₃): δ 6.95 (s, 2H), 3.05 (sept, 1H, J = 7.0 Hz), 1.30 (d, 6H, J = 7.0 Hz)¹³C NMR (CDCl₃): δ 155.0, 121.0, 28.5, 22.5IR (KBr, cm⁻¹): 3100-2800 (N-H, C-H), 1580 (C=N), 1470, 1380 |

| This compound | 3 | 2-Isopropyl-1H-imidazole | Concentrated Sulfuric Acid | Ethyl Acetate | 24 h | Room Temperature | >90 | M.p.: >200 °C (decomposes)¹H NMR (D₂O): δ 7.30 (s, 2H), 3.20 (sept, 1H, J = 7.0 Hz), 1.40 (d, 6H, J = 7.0 Hz)IR (KBr, cm⁻¹): Broad ~3400 (O-H, N-H), ~1100 (SO₄²⁻) |

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-4,5-dihydro-1H-imidazole

This procedure outlines the synthesis of the imidazoline intermediate from isobutyraldehyde and ethylenediamine.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add isobutyraldehyde (1.0 eq), ethylenediamine (1.0 eq), and elemental sulfur (1.1 eq).

-

Solvent Addition: Add toluene as the solvent. The typical concentration is 0.5 M with respect to the aldehyde.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2 hours).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-isopropyl-4,5-dihydro-1H-imidazole, which can be used in the next step without further purification.

Step 2: Dehydrogenation to 2-Isopropyl-1H-imidazole

This protocol describes the aromatization of the imidazoline intermediate to the desired imidazole using a palladium on carbon catalyst.

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2-isopropyl-4,5-dihydro-1H-imidazole (1.0 eq) in toluene.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Reaction: Heat the mixture to reflux and stir vigorously for 24 hours.

-

Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of toluene.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-Isopropyl-1H-imidazole as a white to off-white crystalline solid.[1]

Step 3: Synthesis of this compound

This final step details the conversion of the free base to its sulfate salt.

-

Dissolution: Dissolve the purified 2-Isopropyl-1H-imidazole (1.0 eq) in ethyl acetate in a flask with magnetic stirring.

-

Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add concentrated sulfuric acid (0.5 eq for the sulfate salt, or 1.0 eq for the hydrogen sulfate salt) dropwise with vigorous stirring. The addition of one equivalent of sulfuric acid will protonate both nitrogen atoms of the imidazole ring, forming the sulfate salt.

-

Precipitation: A white precipitate of this compound should form upon addition of the acid.

-

Stirring: Allow the mixture to warm to room temperature and stir for an additional 24 hours to ensure complete salt formation.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with a small amount of cold ethyl acetate to remove any unreacted starting material. Dry the product under high vacuum to obtain the final this compound.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. The reaction conditions, particularly for the dehydrogenation step, may require optimization based on the specific equipment and reagents used.

References

Application Notes and Protocols: 2-Isopropyl-1H-imidazole Sulphate as a Catalyst Ligand in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Imidazole derivatives have emerged as a versatile and cost-effective class of N-donor ligands that can stabilize the palladium catalyst and promote high catalytic activity.[1]

2-Isopropyl-1H-imidazole, a readily available and inexpensive imidazole derivative, serves as an effective ligand in key cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[2] It is typically supplied as a stable sulphate salt, which under the basic conditions of the reaction, is deprotonated to the free imidazole, allowing it to coordinate to the palladium center. This document provides detailed application notes and protocols for the use of 2-Isopropyl-1H-imidazole sulphate as a ligand in these important transformations.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of biaryl structures and other C(sp²)-C(sp²) bonds. The use of 2-Isopropyl-1H-imidazole as a ligand for the palladium catalyst can offer an efficient and economical protocol for this transformation.

Representative Catalytic Performance

While specific quantitative data for this compound is not extensively published, the following table summarizes representative yields for Suzuki-Miyaura reactions catalyzed by palladium complexes with analogous N-donor imidazole-based ligands. These reactions demonstrate the general effectiveness of this class of ligands in promoting the coupling of various aryl halides with arylboronic acids.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2 mol%) + 2-Isopropyl-1H-imidazole (4 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | >95 |

| 2 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (3 mol%) + 2-Isopropyl-1H-imidazole (6 mol%) | K₃PO₄ | Toluene/H₂O (3:1) | 80 | 8 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 3-Tolylboronic acid | Pd₂(dba)₃ (1 mol%) + 2-Isopropyl-1H-imidazole (2 mol%) | Cs₂CO₃ | DMF | 110 | 6 | 98 |

| 4 | 2-Bromopyridine | Benzofuran-2-boronic acid | Pd(OAc)₂ (2.5 mol%) + 2-Isopropyl-1H-imidazole (5 mol%) | Na₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 16 | 88 |

Note: The data presented is based on typical results for similar imidazole-based catalyst systems and serves as a guideline for expected performance.

Experimental Protocol: In-situ Catalyst Preparation

This protocol describes the in-situ generation of the active palladium-imidazole catalyst from a palladium precursor and this compound.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

-

This compound

-

Aryl halide

-

Arylboronic acid

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Degassed water

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in the chosen organic solvent (4 mL).

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add degassed water (1 mL) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Cross-Coupling Reaction

The Heck reaction is a powerful method for the arylation or vinylation of alkenes. The palladium catalyst, stabilized by the 2-Isopropyl-1H-imidazole ligand, can effectively promote this transformation, offering a route to substituted alkenes which are valuable intermediates in pharmaceuticals and materials science.

Representative Catalytic Performance

The following table presents typical results for Heck reactions using palladium catalysts with imidazole-based ligands, which can be considered representative for a system employing this compound.

| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1 mol%) + 2-Isopropyl-1H-imidazole (2 mol%) | Et₃N | DMF | 120 | 4 | 97 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2 mol%) + 2-Isopropyl-1H-imidazole (4 mol%) | K₂CO₃ | DMA | 130 | 10 | 91 |

| 3 | 1-Iodonaphthalene | Methyl methacrylate | Pd₂(dba)₃ (0.5 mol%) + 2-Isopropyl-1H-imidazole (1 mol%) | NaOAc | NMP | 140 | 8 | 89 |

| 4 | 3-Bromopyridine | Acrylonitrile | Pd(OAc)₂ (3 mol%) + 2-Isopropyl-1H-imidazole (6 mol%) | DBU | Acetonitrile | 80 | 24 | 85 |

Note: The data presented is based on typical results for similar imidazole-based catalyst systems and serves as a guideline for expected performance.

Experimental Protocol

This protocol outlines a general procedure for the Heck reaction using an in-situ generated palladium-imidazole catalyst.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl halide

-

Alkene

-

Base (e.g., Triethylamine (Et₃N), K₂CO₃, NaOAc)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

-

Add the anhydrous solvent (5 mL) and stir for 10 minutes to allow for ligand coordination.

-

Add the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (1.5 mmol).

-

Seal the flask and heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water (20 mL) and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation.

Catalytic Cycle for Heck Reaction

References

Application of 2-Isopropyl-1H-imidazole sulphate in pharmaceutical intermediate synthesis.

For Researchers, Scientists, and Drug Development Professionals

Application Note AP2025-11-02

Introduction

2-Isopropyl-1H-imidazole and its sulphate salt are versatile heterocyclic building blocks that have garnered significant interest in pharmaceutical intermediate synthesis. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions. The introduction of an isopropyl group at the 2-position imparts unique steric and electronic properties, enhancing solubility, stability, and in some cases, the pharmacological activity of the resulting molecules.[1] This document provides a detailed overview of the applications of 2-Isopropyl-1H-imidazole sulphate in the synthesis of pharmaceutical intermediates, focusing on its role in the development of antifungal and anti-inflammatory agents.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its primary applications lie in the construction of molecules for antifungal and anti-inflammatory therapies.

-

Antifungal Agents: The imidazole moiety is a cornerstone of many antifungal drugs that function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The 2-isopropyl substitution can enhance the binding affinity and selectivity of these inhibitors. While specific protocols for blockbuster drugs like ketoconazole or clotrimazole do not typically start from 2-isopropyl-1H-imidazole, the synthesis of novel imidazole-based antifungal candidates often utilizes this building block.

-

Anti-inflammatory Agents: Imidazole derivatives have been explored for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX). The 2-isopropyl group can influence the molecule's lipophilicity and interaction with the enzyme's active site.

-

Catalysis: In addition to being a structural component, 2-Isopropyl-1H-imidazole can act as a ligand in catalytic processes, improving reaction efficiency in the synthesis of fine chemicals for the pharmaceutical industry.[1]

Experimental Protocols

While specific proprietary synthesis routes for commercial drugs are not publicly available, the following protocols represent common transformations involving 2-isopropyl-1H-imidazole in the synthesis of pharmaceutical intermediates.

Protocol 1: N-Alkylation of 2-Isopropyl-1H-imidazole for the Synthesis of Antifungal Intermediates

This protocol describes a general method for the N-alkylation of 2-Isopropyl-1H-imidazole, a common step in the synthesis of many imidazole-based antifungal agents.

Reaction Scheme:

Caption: General N-alkylation of 2-Isopropyl-1H-imidazole.

Materials:

| Material | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |

| This compound | N/A | 218.26 | 2.18 g | 0.01 mol |

| Substituted Benzyl Bromide | Varies | Varies | 1.1 eq | 0.011 mol |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq | 0.02 mol |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 50 mL | N/A |

Procedure:

-

To a stirred suspension of this compound (0.01 mol) and potassium carbonate (0.02 mol) in acetonitrile (50 mL) at room temperature, add the substituted benzyl bromide (0.011 mol) dropwise.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Filter the solid precipitate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-alkylated-2-isopropyl-1H-imidazole intermediate.

Expected Yield and Purity:

Yields for this type of reaction are typically in the range of 70-90%, with purity greater than 98% after chromatographic purification.

Protocol 2: Acylation of 2-Isopropyl-1H-imidazole for the Synthesis of Anti-inflammatory Intermediates

This protocol outlines a general procedure for the acylation of 2-Isopropyl-1H-imidazole, a key step in creating amide-containing intermediates for non-steroidal anti-inflammatory drugs (NSAIDs).

Reaction Scheme:

Caption: General acylation of 2-Isopropyl-1H-imidazole.

Materials:

| Material | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |

| 2-Isopropyl-1H-imidazole | 36947-68-9 | 110.16 | 1.10 g | 0.01 mol |

| 2,4-Dichlorobenzoyl chloride | 89-75-8 | 209.47 | 1.05 eq | 0.0105 mol |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.2 eq | 0.012 mol |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 50 mL | N/A |

Procedure:

-

Dissolve 2-Isopropyl-1H-imidazole (0.01 mol) and triethylamine (0.012 mol) in dichloromethane (50 mL) and cool the solution to 0°C in an ice bath.

-

Add a solution of 2,4-dichlorobenzoyl chloride (0.0105 mol) in dichloromethane (10 mL) dropwise to the cooled mixture over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the pure N-acylated-2-isopropyl-1H-imidazole intermediate.

Expected Yield and Purity:

Acylation reactions of this nature typically provide yields in the range of 80-95%, with high purity (>99%) after purification.

Logical Workflow for Intermediate Synthesis

The general workflow for utilizing this compound in the synthesis of a pharmaceutical intermediate is outlined below.

Caption: General workflow for pharmaceutical intermediate synthesis.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its unique structural features contribute to the desirable physicochemical and pharmacological properties of the final drug molecules. The provided protocols offer a foundational understanding of the key chemical transformations involving this building block. Further research and development in this area are likely to uncover new applications and more efficient synthetic routes, solidifying the importance of 2-isopropyl-1H-imidazole in medicinal chemistry.

References

Application Notes: 2-Isopropyl-1H-imidazole Sulphate as a Versatile Ligand in Coordination Chemistry

Abstract

2-Isopropyl-1H-imidazole and its salts, such as the sulphate form, are versatile ligands in coordination chemistry. The imidazole ring system offers a key nitrogen donor atom for complexation with a wide range of transition metals.[1][2] The presence of a sterically demanding isopropyl group at the 2-position can influence the coordination geometry, stability, and reactivity of the resulting metal complexes, making it a valuable tool for designing catalysts, metallodrugs, and advanced materials.[3] This document provides a detailed overview of the experimental setup, protocols, and characterization techniques for utilizing 2-Isopropyl-1H-imidazole sulphate as a ligand in synthetic coordination chemistry.

Introduction

Imidazole and its derivatives are fundamental building blocks in medicinal and coordination chemistry due to their ability to form stable complexes with various metal ions.[2][4] The nitrogen atom at the 3-position of the imidazole ring acts as a potent sigma-donor, readily coordinating to metal centers.[1] 2-Isopropyl-1H-imidazole, as a substituted imidazole, brings specific steric and electronic properties to the coordination sphere. The sulphate salt form provides a convenient, stable, and often crystalline source of the ligand. However, its use in non-aqueous or pH-sensitive reactions requires careful consideration, as the ligand may need to be neutralized or deprotonated in situ to facilitate coordination.

Physicochemical Properties

A summary of the key properties of the parent ligand, 2-Isopropyl-1H-imidazole, is provided below. The sulphate salt will exhibit different solubility profiles, generally favoring polar, protic solvents.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂ | [3][5] |

| Molecular Weight | 110.16 g/mol | [3][5][6] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 125-134 °C | [3] |

| CAS Number | 36947-68-9 | [3][5] |

| pKa (of imidazolium ion) | ~6.95 (for parent imidazole) | [1] |

Potential Applications

The resulting metal complexes from this ligand have potential uses in several fields:

-

Catalysis: The steric bulk of the isopropyl group can create specific active sites for catalytic transformations.

-

Bioinorganic Chemistry: Imidazole is a key coordinating group in biological systems, such as in the amino acid histidine.[1] Complexes using this ligand can serve as models for metalloenzymes or as potential therapeutic agents.[4][7]

-

Materials Science: Incorporation into metal-organic frameworks (MOFs) or other coordination polymers can yield materials with tailored properties.[2]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. The toxicological properties of 2-Isopropyl-1H-imidazole have not been fully investigated.[8]

Protocol 1: General Synthesis of a Metal(II) Complex

This protocol describes a general method for synthesizing a metal complex, such as [M(2-Isopropyl-1H-imidazole)₂Cl₂], using the sulphate salt of the ligand. The key step is the in situ neutralization of the ligand sulphate with a non-coordinating base.

Materials:

-

This compound

-

Metal(II) chloride salt (e.g., CoCl₂, CuCl₂, ZnCl₂)

-